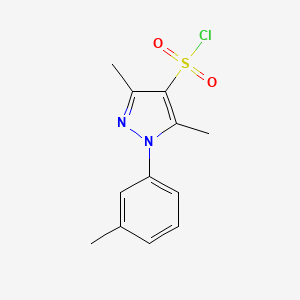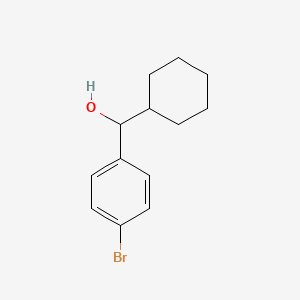
(4-Bromophenyl)(cyclohexyl)methanol
Vue d'ensemble
Description
(4-Bromophenyl)(cyclohexyl)methanol is a useful research compound. Its molecular formula is C13H17BrO and its molecular weight is 269.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Bromophenyl)(cyclohexyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromophenyl)(cyclohexyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Intermediates for S1P1 Receptor Agonists Synthesis
(G. Wallace et al., 2009) reported the synthesis and isolation of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, a compound related to (4-Bromophenyl)(cyclohexyl)methanol. It's used as an intermediate in creating S1P1 receptor agonists, demonstrating its importance in medicinal chemistry.
Methanol as a Hydrogen Donor in Catalysis
(T. Smith & P. Maitlis, 1985) explored methanol's role as a hydrogen donor, particularly for ketone reductions to alcohols. This research highlights the utility of methanol, a key component in (4-Bromophenyl)(cyclohexyl)methanol synthesis, in various catalytic processes.
Stereochemistry in Organic Synthesis
(Henry A. Olszowy & William Kitching, 1984) discussed the stereochemistry of reactions involving cyclohexyl compounds. Their work provides insights into the stereospecific transformations which are crucial for understanding the synthesis and applications of (4-Bromophenyl)(cyclohexyl)methanol.
Synthesis of Bi-Aryls via Domino Palladium Catalysis
(J. Krishna et al., 2014) demonstrated the synthesis of bi-aryls using (2-bromophenyl)(cyclohexyl)methanol. This research is significant for pharmaceutical and materials chemistry, illustrating the compound's role in complex chemical syntheses.
DFT Study of Structural and Electronic Properties
(S. Trivedi, 2017) conducted a theoretical study on a similar compound, providing insights into the electronic structure and reactivity, which can be extrapolated to understand (4-Bromophenyl)(cyclohexyl)methanol's properties.
Novel Protecting Group in Peptoid Synthesis
(Xujun Qiu et al., 2023) explored tris(4-azidophenyl)methanol as a protecting group in peptoid synthesis. This study highlights innovative applications of phenyl methanol derivatives in peptide chemistry.
Applications in Analytical Chemistry
(M. Santos et al., 2017) used methanol in a hybrid electrophoresis device. This indicates the role of methanol, a component of (4-Bromophenyl)(cyclohexyl)methanol, in analytical methodologies.
Synthesis and Applications in Materials Chemistry
(Baijun Liu et al., 2006) synthesized a fluorinated poly(aryl ether) with a 4-bromophenyl group for potential fuel cell applications. This underscores the significance of bromophenyl groups in advanced materials development.
Electrocatalytic Applications
(P. Dabo et al., 1997) investigated the electrocatalytic hydrogenation of organic compounds using methanol, relevant to the synthesis of (4-Bromophenyl)(cyclohexyl)methanol. This emphasizes its potential in electrochemistry and sustainable technologies.
Propriétés
IUPAC Name |
(4-bromophenyl)-cyclohexylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h6-10,13,15H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFJSRHMJKPHGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)(cyclohexyl)methanol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid](/img/structure/B7844978.png)
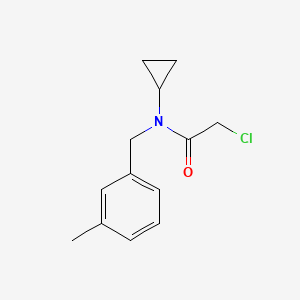
![[(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7844994.png)
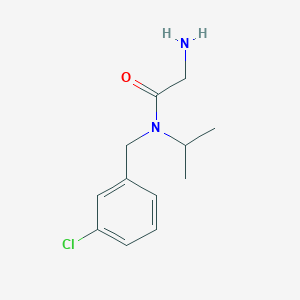

![3-((3'-Methyl-[1,1'-biphenyl]-3-yl)oxy)propan-1-amine](/img/structure/B7845015.png)
![N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethane-1,2-diamine](/img/structure/B7845021.png)
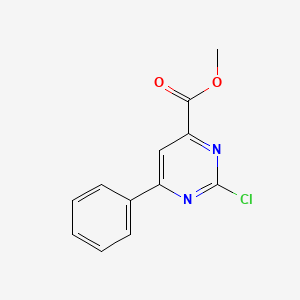
![N1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-N1-isopropylethane-1,2-diamine](/img/structure/B7845033.png)
![{N-[(2-Methylphenyl)methyl]methanesulfonamido}acetic acid](/img/structure/B7845048.png)
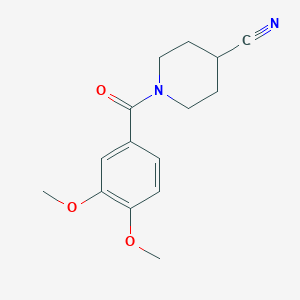
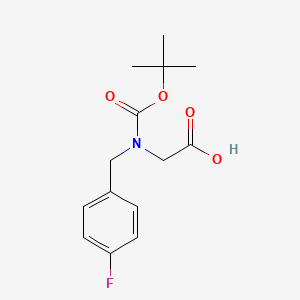
![(3'-Fluoro-[1,1'-biphenyl]-4-yl)(piperazin-1-yl)methanone](/img/structure/B7845075.png)
